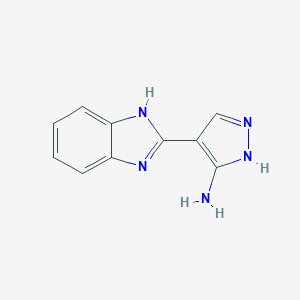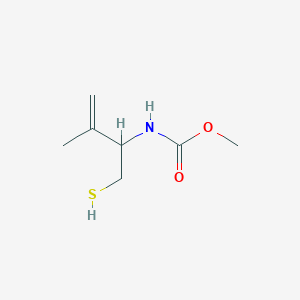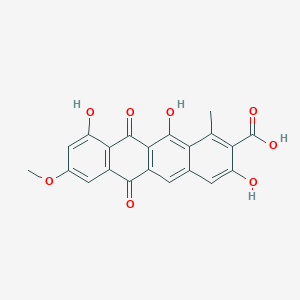
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is an important neurotransmitter in the brain, and its transporters play a critical role in regulating its levels. TBOA has been extensively studied for its potential in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride works by inhibiting the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. By inhibiting these transporters, 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride increases the levels of glutamate in the synaptic cleft, which can lead to increased excitatory activity in the brain. This increased activity has been shown to be beneficial in certain neurological disorders, such as epilepsy, where it can help to reduce seizure activity.
Biochemische Und Physiologische Effekte
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride has been shown to have a number of biochemical and physiological effects. One of the main effects is the increase in glutamate levels in the synaptic cleft, which can lead to increased excitatory activity in the brain. 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride has also been shown to increase the release of other neurotransmitters, such as dopamine and norepinephrine, which can have additional effects on brain function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride is its potency as a glutamate transporter inhibitor. This makes it a useful tool for studying the role of glutamate transporters in various neurological disorders. However, 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride also has some limitations, including its potential toxicity and the fact that it can affect other neurotransmitter systems in addition to glutamate.
Zukünftige Richtungen
There are a number of potential future directions for research on 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride. One area of focus is on developing more selective inhibitors of glutamate transporters, which could help to reduce the potential side effects of 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride. Another area of focus is on investigating the potential of 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride in treating additional neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, research could also focus on developing new methods for delivering 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride to the brain, which could improve its effectiveness as a therapeutic agent.
Synthesemethoden
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride is typically synthesized through a multi-step process, starting with the reaction of 2,3-dihydroxybenzoic acid with thionyl chloride to form 2,3-dichlorobenzoic acid. This is then reacted with glycine to form 2,3-dichlorophenylglycine, which is subsequently cyclized with formaldehyde to form 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride has been widely studied for its potential in treating various neurological disorders. One of the main applications of 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride is in the treatment of epilepsy, where it has been shown to reduce seizure activity in animal models. 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride has also been investigated for its potential in treating stroke, as it has been shown to reduce brain damage and improve neurological function in animal models.
Eigenschaften
CAS-Nummer |
117592-95-7 |
|---|---|
Produktname |
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride |
Molekularformel |
C9H10ClNO2 |
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
1,4,5,8-tetrahydro-2,3-benzoxazine-3-carbonyl chloride |
InChI |
InChI=1S/C9H10ClNO2/c10-9(12)11-5-7-3-1-2-4-8(7)6-13-11/h1-2H,3-6H2 |
InChI-Schlüssel |
MDNPVQSDVDTAME-UHFFFAOYSA-N |
SMILES |
C1C=CCC2=C1CN(OC2)C(=O)Cl |
Kanonische SMILES |
C1C=CCC2=C1CN(OC2)C(=O)Cl |
Synonyme |
3H-2,3-Benzoxazine-3-carbonyl chloride, 1,4,5,8-tetrahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



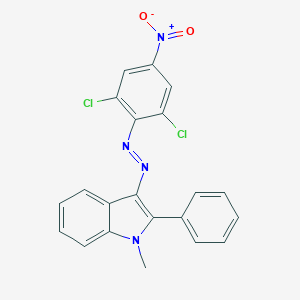
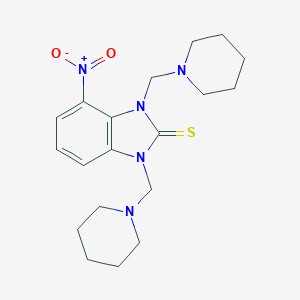
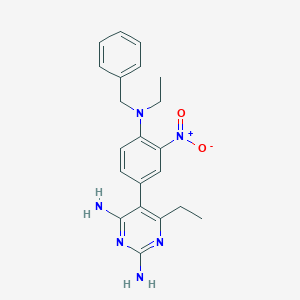
![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)

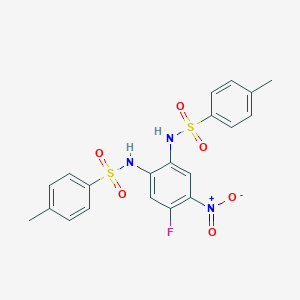

![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)


